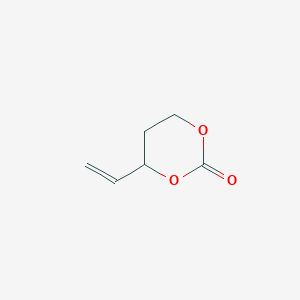

1,3-Dioxan-2-one, 4-ethenyl-

Description

Chemical Classification and Structural Characteristics of Cyclic Carbonates

Cyclic carbonates are a class of heterocyclic organic compounds containing a carbonate group (-O-(C=O)-O-) within a ring structure. They are classified based on the size of the ring, with five-membered (1,3-dioxolan-2-ones) and six-membered (1,3-dioxan-2-ones) rings being the most common. The six-membered ring of 1,3-dioxan-2-one (B34567) imparts a higher degree of ring strain compared to its five-membered counterpart, which has significant implications for its polymerizability.

The synthesis of cyclic carbonates is often achieved through the reaction of diols with phosgene (B1210022) or its derivatives, or more sustainably, through the cycloaddition of carbon dioxide to epoxides. acs.orgazom.com The latter method is particularly attractive from a green chemistry perspective as it utilizes a renewable and abundant C1 feedstock. acs.org

Table 1: General Properties of Six-Membered Cyclic Carbonates

| Property | Description |

| Ring Size | 6-membered heterocyclic ring |

| Functional Group | Carbonate ester (-O-C(=O)-O-) |

| Polymerization | Prone to ring-opening polymerization (ROP) due to ring strain. |

| Key Precursors | 1,3-diols, phosgene derivatives, or epoxides and CO2. |

Significance of Ethenyl Functionalization in Monomer Design for Tailored Reactivity

The incorporation of an ethenyl (vinyl) group at the 4-position of the 1,3-dioxan-2-one ring is a key design feature that significantly expands its utility in polymer synthesis. This functionalization introduces a second reactive site into the monomer, allowing for a variety of polymerization and post-polymerization modification strategies.

The vinyl group can participate in radical polymerization, allowing for the creation of polymers with pendant cyclic carbonate groups. beilstein-journals.org Alternatively, the cyclic carbonate can undergo ring-opening polymerization (ROP), leaving the vinyl group intact along the polymer backbone for subsequent functionalization. This dual reactivity enables the synthesis of a wide array of polymer architectures, including graft copolymers, cross-linked networks, and functional materials. The choice of polymerization conditions can selectively target one of the reactive groups, providing precise control over the final polymer structure and properties. longdom.org

Overview of Research Motivations and Fundamental Challenges Associated with 1,3-Dioxan-2-one, 4-ethenyl-

The primary motivation for research into 1,3-dioxan-2-one, 4-ethenyl- lies in its potential to create functional and biodegradable polymers. The polycarbonate backbone resulting from ROP is often biodegradable, making these materials attractive for biomedical applications and as environmentally benign plastics. The pendant vinyl groups can be used to attach bioactive molecules, crosslink the polymer chains to form hydrogels, or modify the surface properties of the material.

However, the synthesis and polymerization of this monomer are not without challenges. A key challenge is controlling the chemoselectivity of the polymerization. Depending on the initiator and reaction conditions, polymerization can proceed through the vinyl group, the cyclic carbonate, or both. Achieving selective polymerization is crucial for obtaining well-defined polymer structures. Another challenge is the synthesis of the monomer itself, which can involve multiple steps and require careful purification to remove any impurities that might affect polymerization.

Current State of the Art in Cyclic Carbonate Monomer Chemistry and Polymerization

The field of cyclic carbonate polymerization has advanced significantly, with a wide range of catalysts and initiators available to control the polymerization process. For the ring-opening polymerization of six-membered cyclic carbonates, both anionic and cationic initiators have been employed. tandfonline.com Organocatalysis has also emerged as a powerful tool for the controlled ROP of cyclic carbonates, offering a metal-free alternative that is often more suitable for biomedical applications.

The polymerization of functional cyclic carbonates, including those with vinyl groups, is an active area of research. Studies on similar monomers, such as vinyl-substituted cyclopropanes and other cyclic esters, have shown that the interplay between ring-opening and vinyl-addition polymerization can be complex. mdpi.com For instance, radical ring-opening polymerization (rROP) is a pathway where a radical initiator can induce the opening of a cyclic monomer. researchgate.net The development of catalytic systems that can selectively promote one polymerization pathway over the other is a key focus of current research. While specific studies on 1,3-dioxan-2-one, 4-ethenyl- are not extensively reported, research on analogous structures provides a strong foundation for exploring its polymerization behavior and potential applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

113495-34-4 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-ethenyl-1,3-dioxan-2-one |

InChI |

InChI=1S/C6H8O3/c1-2-5-3-4-8-6(7)9-5/h2,5H,1,3-4H2 |

InChI Key |

QLGJJADOIZNTGA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCOC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxan 2 One, 4 Ethenyl and Its Functional Analogs

Strategies for Forming the 1,3-Dioxan-2-one (B34567) Ring System

The formation of the 1,3-dioxan-2-one ring primarily relies on the carbonylation of 1,3-diols. This can be achieved through several approaches, including the use of phosgene-derived reagents, carbon dioxide as a C1 source, and transesterification reactions.

Ring-closing carbonylation is a direct method for synthesizing cyclic carbonates from the corresponding diols. This can be accomplished using various carbonylating agents, each with its own set of advantages and disadvantages.

Historically, the reaction of 1,3-diols with phosgene (B1210022) and its derivatives has been a common method for preparing six-membered cyclic carbonates. nih.govrsc.org However, the extreme toxicity of phosgene and carbon monoxide has significantly limited their use in both academic and industrial research, prompting the development of safer alternatives. nih.govrsc.org Safer, though still phosgene-derived, reagents include di-tert-butyl dicarbonate (B1257347) and 1,1'-carbonyldiimidazole. rsc.org These alternatives, however, can sometimes lead to undesirable side reactions, exhibit low reactivity, and present challenges in product purification. rsc.org

The search for greener alternatives has led to the exploration of metal- and halogen-free catalytic systems. bohrium.com For instance, bifunctional organocatalysts containing both diamine and carboxylic acid groups have shown effectiveness in the synthesis of cyclic carbonates from CO2 and epoxides, offering a more environmentally benign pathway. bohrium.com Another approach involves the palladium-catalyzed oxidative carbonylation of diols. rsc.orgmdpi.com

The utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of cyclic carbonates is an attractive and environmentally friendly alternative to phosgene-based methods. nih.govbohrium.comrsc.org The direct coupling of CO2 with 1,3-diols is a thermodynamically and kinetically challenging reaction that typically requires catalysts and strategies to remove the water byproduct. rsc.orgresearchgate.net

Several catalytic systems have been developed to facilitate this transformation. Honda and colleagues reported a method using cerium dioxide (CeO2) as a catalyst in conjunction with 2-cyanopyridine (B140075) as a dehydrating agent under CO2 pressure, affording good to excellent yields of six-membered cyclic carbonates. nih.govrsc.org The mechanism is proposed to involve the coordination of a diol's hydroxyl group to the Lewis acidic sites of CeO2, followed by CO2 insertion and subsequent intramolecular nucleophilic attack to form the cyclic carbonate. rsc.orgresearchgate.net

A milder approach was demonstrated by Gregory, Ulmann, and Buchard, who employed 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) as a promoter in chloroform, allowing the reaction to proceed at room temperature and atmospheric pressure of CO2. nih.govrsc.org This method also proved effective for a range of substituted 1,3-diols. rsc.org Other strategies to promote the reaction include the use of tosyl chloride (TsCl) as a co-reagent with organic bases, which proceeds through a tosylate leaving group. mdpi.comresearchgate.net

| Catalyst/Promoter | Dehydrating Agent/Co-reagent | Conditions | Yield | Reference |

| CeO2 | 2-cyanopyridine | 5 MPa CO2, 130-150 °C | Good to Excellent | nih.govmdpi.com |

| 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) | - | 1 atm CO2, Room Temp. | Moderate | nih.govrsc.org |

| Organic Base | Tosyl Chloride (TsCl) | Sequential Addition | - | mdpi.comresearchgate.net |

| Thiazolium Carbene (in situ) | Cs2CO3, BuBr | 0.1 MPa CO2, 90 °C | 61% (styrene carbonate) | mdpi.com |

This table provides a summary of various catalytic systems for CO2-mediated carboxylative cyclization of 1,3-diols.

Transesterification of diols with a carbonate source, such as dimethyl carbonate (DMC) or diethyl carbonate, represents another important route to cyclic carbonates. beilstein-journals.org This method is often catalyzed by acids or bases. beilstein-journals.org Ionic liquids have emerged as effective catalysts for this transformation, offering advantages such as low volatility and high thermal stability. beilstein-journals.org For example, 1-n-butyl-3-methylimidazolium-2-carboxylate has been used to quantitatively produce glycerol (B35011) carbonate from glycerol and DMC. beilstein-journals.org

Solid base catalysts, such as KF/Ca–Mg–Al hydrotalcite, have also been developed for the efficient and environmentally friendly transesterification of glycols with DMC, allowing for easy separation and reuse of the catalyst. researchgate.net The reaction conditions, including the molar ratio of reactants, catalyst amount, and temperature, are crucial for optimizing the yield of the desired cyclic carbonate. researchgate.netnih.gov

| Carbonate Source | Catalyst | Conditions | Outcome | Reference |

| Dimethyl Carbonate (DMC) | 1-n-butyl-3-methylimidazolium-2-carboxylate | 74 °C, 30 min | Quantitative yield of glycerol carbonate | beilstein-journals.org |

| Dimethyl Carbonate (DMC) | KF/Ca–Mg–Al Hydrotalcite | 80 °C, 2 h | ~99% yield of glycerol carbonate | researchgate.net |

| Propylene Carbonate | CeO2-La2O3 Oxides | 160 °C, autogenic pressure | High conversion and selectivity | nih.gov |

This table summarizes different transesterification methodologies for the synthesis of cyclic carbonates.

The synthesis of specific, functionalized analogs like 4-ethenyl-1,3-dioxan-2-one often requires stereoselective methods to control the spatial arrangement of the substituents on the carbonate ring. This is particularly important for applications where the polymer's properties are dependent on its stereochemistry.

The stereocontrolled synthesis of chiral 1,3-diol derivatives is a key strategy for obtaining enantiomerically pure cyclic carbonates. researchgate.net One approach involves the diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols with CO2, which can provide both relative and absolute stereocontrol. researchgate.net

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of chiral building blocks. While specific examples for 4-ethenyl-1,3-dioxan-2-one are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable. This includes the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the ring-forming reaction. beilstein-journals.orgrsc.org For instance, asymmetric aldol (B89426) reactions and allylation of isatins have been achieved with high enantioselectivity using chiral catalysts. beilstein-journals.org Similarly, the ring-opening of meso-aziridines with various nucleophiles can be catalyzed by chiral complexes to produce enantioenriched 1,2-diamines, a strategy that could be conceptually adapted for diol synthesis. rsc.org The development of stereoselective methods often involves screening different catalysts, solvents, and reaction conditions to achieve high yields and enantiomeric excesses. mdpi.comrsc.org

Stereoselective Synthesis of 4-Ethenyl-1,3-Dioxan-2-one

Enantiomeric Excess and Diastereoselectivity Control in Ring Formation

Achieving high levels of enantiomeric excess and diastereoselectivity is crucial in the synthesis of chiral 1,3-dioxan-2-ones. The stereochemistry of these cyclic carbonates can be controlled through various catalytic strategies.

Palladium-catalyzed asymmetric cycloaddition reactions have proven effective for creating stereodefined tetrahydropyrans from 4-vinyl-1,3-dioxan-2-ones. acs.org For instance, a Pd-catalyzed asymmetric [4+2] cycloaddition with α,β-disubstituted nitroalkenes, utilizing a specific benzylic-substituted P,N-ligand, yields products with three continuous chiral centers in high yields and with excellent diastereo- and enantioselectivities. acs.org Similarly, the reaction of vinyl benzoxazinanones with barbiturate-based olefins, catalyzed by a chiral palladium(0)/ligand complex, produces spirotetrahydroquinolines with high diastereomeric ratios (up to >99:1 dr) and enantiomeric excesses (up to 97% ee). acs.org The absolute configuration of these complex molecules has been confirmed through X-ray crystal structure analysis. acs.org

Cobalt-catalyzed reactions also offer a pathway to stereoselective synthesis. A Co(III)-catalyzed C-H homoallylation of indole (B1671886) derivatives with 4-vinyl-1,3-dioxan-2-ones results in (E)-homoallylic alcohols with high efficiency and excellent stereoselectivity. researchgate.net Rhodium(III)-catalyzed C-H homoallylation of indolines with the same cyclic carbonate also yields homoallylic alcohols with excellent stereoselectivities. thieme-connect.com

Furthermore, the synthesis of enantio-rich spirocyclic carbonates can be achieved through the carboxylation/alkene functionalization of substrates like 2-cyclohexenylethanol. rsc.org Dual Brønsted acid/base organocatalysis has also been employed for the enantioselective synthesis of six-membered cyclic carbonates from three-component reactions. rsc.org

Below is a table summarizing selected stereoselective syntheses involving 4-vinyl-1,3-dioxan-2-one and its analogs.

| Catalyst System | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pd(0)/Chiral P,N-Ligand | 4-Vinyl-1,3-dioxan-2-one, α,β-Disubstituted Nitroalkenes | Tetrahydropyran | High | High |

| Pd(0)/Chiral Ligand | Vinyl Benzoxazinanones, Barbiturate-based Olefins | Spirotetrahydroquinoline | >99:1 | up to 97% |

| Co(III) Complex | 4-Vinyl-1,3-dioxan-2-one, Indole Derivatives | (E)-Homoallylic Alcohol | Excellent | N/A |

| Rh(III) Complex | 4-Vinyl-1,3-dioxan-2-one, Indolines | Homoallylic Alcohol | Excellent | N/A |

Introduction of the Ethenyl Group into the 1,3-Dioxan-2-one Scaffold

The ethenyl (vinyl) group can be introduced either by functionalizing a pre-existing cyclic carbonate or by starting with a diol that already contains the vinyl moiety.

Post-polymerization functionalization is a common strategy. For example, propargyl-functional poly(carbonates) have been synthesized via organocatalytic ring-opening polymerization of 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one. rsc.org The resulting polymers can then be functionalized. rsc.org Similarly, a vinyl ether-functionalized polycarbonate has been used as a template for multiple post-polymerization modifications, including acetalization and thiol-ene reactions. nih.gov

Rhodium(III)-catalyzed C-H functionalization/annulation of 1-arylindazolones using 5-methylene-1,3-dioxan-2-one and 4-vinyl-1,3-dioxolan-2-one (B1349326) as coupling partners allows for the divergent synthesis of fused and allyl indazolones. acs.org

A more direct approach involves the cyclization of a diol that already contains the ethenyl group. The synthesis of 1,3-dioxan-2-ones is commonly achieved through the reaction of 1,3-diols with reagents like phosgene derivatives, though greener alternatives are increasingly sought. rsc.org For instance, a vinyl ether-functionalized cyclic carbonate monomer, 5-methyl-5-((2-vinyloxy)ethyl)oxycarbonyl-1,3-dioxan-2-one, was synthesized from (2-vinyloxy)ethyl 2,2-bis(hydroxylmethyl)propionate by cyclization with ethyl chloroformate. nih.gov

The direct carboxylation of diols with carbon dioxide (CO2) is a highly attractive, atom-economical route. rsc.orgrsc.org However, the synthesis of six-membered cyclic carbonates from 1,3-diols and CO2 is more challenging than for their five-membered counterparts due to thermodynamic and kinetic limitations. rsc.orgrsc.org

Sustainable and Atom-Economical Approaches for 1,3-Dioxan-2-one, 4-ethenyl- Synthesis

The principles of green chemistry are central to modern synthetic methodologies for cyclic carbonates, emphasizing the use of renewable feedstocks, atom-economical reactions, and efficient catalytic processes.

A major focus in sustainable synthesis is the use of CO2 as a C1 source, replacing toxic reagents like phosgene. rsc.orgrsc.org The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction. bohrium.com Research has focused on developing efficient catalysts for this transformation under mild conditions. researchgate.net

Catalysts for the synthesis of cyclic carbonates from CO2 and diols include:

Cerium(IV) oxide (CeO2) : Used with a dehydrating agent like 2-cyanopyridine for the carboxylative cyclization of 1,3-diols. rsc.orgrsc.org

N-Heterocyclic carbenes (NHCs) : These have been shown to catalyze the synthesis of cyclic carbonates from diols and CO2 at atmospheric pressure. rsc.org

Bifunctional organocatalysts : Polyhydroxylated pyridinium (B92312) organocatalysts have demonstrated efficiency in CO2 fixation into cyclic carbonates. mdpi.combham.ac.uk

Metal-free heterogeneous catalysts : Boron trioxide (B2O3) has been reported as an effective catalyst for producing cyclic carbonates from epoxides and CO2. whiterose.ac.uk

The table below highlights some green catalysts and their applications in cyclic carbonate synthesis.

| Catalyst | Substrates | Key Features |

| Cerium(IV) oxide (CeO2) | 1,3-diols, CO2 | Requires a dehydrating agent. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Diols, CO2 | Operates at atmospheric pressure. rsc.org |

| Polyhydroxylated Pyridinium Organocatalysts | Epoxides, CO2 | Bifunctional, efficient for CO2 fixation. mdpi.com |

| Boron trioxide (B2O3) | Epoxides, CO2 | Metal-free, heterogeneous catalyst. whiterose.ac.uk |

Process intensification aims to improve reaction efficiency, reduce waste, and lower energy consumption. europa.eu One-pot tandem procedures, which combine multiple reaction steps without isolating intermediates, are a key strategy. rsc.org For example, the direct conversion of olefins to cyclic carbonates using CO2 in a one-pot, two-step process is a significant advancement. rsc.org

Flow chemistry offers several advantages for the synthesis of cyclic carbonates, including enhanced mass and heat transfer, improved safety, and easier scalability. mdpi.combham.ac.uk Segmented flow reactors, where a gas (like CO2) and a liquid phase are pumped through a capillary, can lead to significantly higher production rates compared to batch processes. bham.ac.uk This is often due to improved gas-liquid mass transfer. bham.ac.uk

Reaction conditions such as temperature and CO2 pressure are critical variables that must be optimized. bohrium.com While higher temperatures generally increase reaction rates, they can also promote side reactions. bohrium.com Similarly, increasing CO2 pressure can enhance the reaction rate up to a certain point, beyond which it may have a diluting effect or decrease catalyst solubility. bohrium.com

Polymerization Methodologies for 1,3 Dioxan 2 One, 4 Ethenyl

Ring-Opening Polymerization (ROP) Mechanisms for Cyclic Carbonates

The ROP of cyclic carbonates, particularly six-membered rings like 1,3-dioxan-2-ones, is a thermodynamically driven process. The polymerization proceeds via chain-growth mechanisms that can be initiated by anionic, cationic, or coordination-insertion species. rsc.org This approach allows for significant control over the polymer's molecular weight, molecular weight distribution, and end-group functionality. rsc.org

Anionic Ring-Opening Polymerization (AROP) of 1,3-Dioxan-2-ones

Anionic Ring-Opening Polymerization (AROP) is a widely employed method for synthesizing aliphatic polycarbonates from cyclic carbonates. The mechanism typically involves a nucleophilic attack by an initiator on the electron-deficient carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide species. rsc.org For six-membered cyclic carbonates, this process is generally efficient and can proceed under mild conditions to yield well-defined linear polycarbonates. researchgate.net

Initiator Systems and Their Influence on Polymerization Control

The choice of initiator is critical in AROP as it dictates the level of control over the polymerization, including molecular weight (Mn) and polydispersity (Đ or PDI). Common initiators include strong nucleophiles such as organometallic compounds (e.g., alkyllithiums) and metal alkoxides (e.g., potassium tert-butoxide, t-BuOK). researchgate.net

The effectiveness of an initiator system is often evaluated by its ability to produce polymers with predictable molecular weights and narrow molecular weight distributions. While specific data on the AROP of 1,3-Dioxan-2-one (B34567), 4-ethenyl- is not extensively documented, studies on analogous substituted 1,3-dioxan-2-ones provide valuable insights. For instance, the AROP of various 5,5-disubstituted-1,3-dioxan-2-ones using t-BuOK as an initiator demonstrates how substituent patterns influence polymer characteristics.

| Monomer | Substituents at C5 | Yield (%) | Mn (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|

| 1,3-Dioxan-2-one | -H, -H | 90 | 54,000 | 1.51 |

| 5,5-Dimethyl-1,3-dioxan-2-one | -CH₃, -CH₃ | 86 | 36,200 | 1.63 |

| 5,5-Diethyl-1,3-dioxan-2-one | -C₂H₅, -C₂H₅ | 60 | 18,900 | 1.58 |

| 5-Methyl-5-phenyl-1,3-dioxan-2-one | -CH₃, -C₆H₅ | 46 | 12,700 | 1.43 |

Data sourced from a study on the anionic polymerization of substituted cyclic carbonates in THF at 0°C for 1 hour with t-BuOK (1 mol%) as initiator. researchgate.net

Kinetic and Mechanistic Insights into AROP of Ethenyl-Substituted Systems

The standard AROP mechanism for a cyclic carbonate proceeds via a nucleophilic attack on the carbonyl carbon. However, the presence of an ethenyl (vinyl) group at the C4 position introduces significant mechanistic complexity. Anionic initiators and propagating chain ends are highly reactive nucleophiles that can potentially react with the vinyl group. This can lead to several side reactions:

Michael Addition: The propagating alkoxide chain end could undergo a conjugate addition to the vinyl group of another monomer molecule, leading to branching.

Vinyl Polymerization: The initiator or propagating species could directly initiate the polymerization of the vinyl group, competing with the ring-opening process and potentially leading to cross-linking.

Chain Transfer: The allylic protons on the carbon adjacent to the vinyl group could be susceptible to abstraction by the strongly basic initiator or propagating species, leading to termination and the formation of a new, less reactive initiating site.

These potential side reactions compromise the "living" nature of the polymerization, making it difficult to control the polymer architecture and often resulting in polymers with broad molecular weight distributions. uni-bayreuth.de The high reactivity of carbanionic species towards vinyl groups is a well-documented challenge in anionic polymerization, likely explaining the limited literature on the successful AROP of 4-ethenyl-1,3-dioxan-2-one. uni-bayreuth.de

Equilibrium Polymerization Behavior and Monomer Conversion Limitations

The ROP of cyclic monomers is often an equilibrium process, governed by thermodynamic parameters such as the standard enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. The relationship is described by the Gibbs free energy equation (ΔG°p = ΔH°p - TΔS°p). Polymerization is favorable when ΔG°p is negative. For many cyclic monomers, there exists a ceiling temperature (Tc), above which the polymer is thermodynamically unstable and depolymerizes back to the monomer.

The ROP of six-membered cyclic carbonates is generally thermodynamically favorable at common polymerization temperatures. acs.org However, substituents on the ring can significantly impact the thermodynamics. Studies on substituted 1,3-dioxan-2-ones have shown that bulkier substituents lead to a less negative enthalpy of polymerization, making the process less favorable and resulting in lower equilibrium monomer conversions. researchgate.net This is attributed to increased steric strain in the resulting polymer chain.

| Monomer | Substituents at C5 | Equilibrium Monomer Conc. [M]eq (mol/L) at 20°C | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) |

|---|---|---|---|---|

| 1,3-Dioxan-2-one | -H, -H | <0.01 | -22.6 | -50.2 |

| 5,5-Dimethyl-1,3-dioxan-2-one | -CH₃, -CH₃ | 0.03 | -17.6 | -46.0 |

| 5,5-Diethyl-1,3-dioxan-2-one | -C₂H₅, -C₂H₅ | 0.14 | -10.9 | -34.7 |

| 5-Methyl-5-phenyl-1,3-dioxan-2-one | -CH₃, -C₆H₅ | 0.14 | -11.3 | -37.2 |

Data estimated from anionic polymerization in THF with t-BuOK initiator. researchgate.net

The data indicate that as the size of the substituents at the C5 position increases, the equilibrium monomer concentration rises, signifying a lower driving force for polymerization. researchgate.net This demonstrates that even for thermodynamically favored six-membered rings, complete monomer conversion may not be achievable, and the final polymer will exist in equilibrium with a certain concentration of residual monomer.

Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxan-2-ones

Cationic Ring-Opening Polymerization (CROP) provides an alternative pathway for polymerizing cyclic carbonates. The mechanism is initiated by electrophilic species, such as protic acids or Lewis acids, which activate the monomer by coordinating to the carbonyl oxygen. uni-bayreuth.de Propagation can then occur through different pathways, including the active chain end (ACE) mechanism. A significant challenge in the CROP of cyclic carbonates is the potential for side reactions, particularly decarboxylation, which leads to the formation of ether linkages in the polymer backbone. researchgate.net

Role of Initiators and Counterions in CROP

The choice of initiator and the nature of the resulting counterion are paramount in controlling CROP. Strong Lewis acids are effective initiators. The counterion (the anionic part of the initiator complex) must be non-nucleophilic to prevent premature termination by recombination with the propagating cationic center.

Research on 5-methylene-1,3-dioxan-2-one, an isomer of 4-ethenyl-1,3-dioxan-2-one, provides a highly relevant model for the CROP of this class of monomers. In this study, various Lewis acids were shown to effectively polymerize the monomer to yield a linear polycarbonate with the exomethylene group intact, successfully suppressing decarboxylation. researchgate.net The polymerization proceeds via selective ring-opening, as the electron-withdrawing nature of the adjacent carbonate group deactivates the exocyclic double bond towards cationic vinyl polymerization. researchgate.net

| Initiator | Conditions | Time (h) | Yield (%) | Mn (g/mol) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| BF₃·OEt₂ | Bulk, 0°C | 24 | 81 | 15,000 | 1.54 |

| BF₃·OEt₂ | Bulk, 60°C | 24 | 72 | 10,000 | 1.58 |

| SnCl₄ | Bulk, 0°C | 48 | 75 | 11,000 | 1.50 |

| TiCl₄ | Bulk, 0°C | 48 | 60 | 12,000 | 1.45 |

| BF₃·OEt₂ | in CH₂Cl₂, 0°C | 48 | 85 | 18,000 | 1.48 |

Polymerization conducted with 1 mol% of initiator. researchgate.net

These findings demonstrate that Lewis acid initiators like BF₃·OEt₂, SnCl₄, and TiCl₄ can effectively initiate the CROP of unsaturated 1,3-dioxan-2-ones. The counterions generated (e.g., [BF₃OH]⁻, [SnCl₅]⁻) are sufficiently non-nucleophilic to allow propagation to proceed while minimizing termination and side reactions. The results suggest that CROP is a more viable pathway than AROP for polymerizing 1,3-dioxan-2-ones containing reactive vinyl substituents, as the cationic mechanism selectively activates the ring for opening without readily interfering with the double bond.

Coordination-Insertion Polymerization

Coordination-insertion polymerization, often mediated by metal-based catalysts, provides excellent control over the polymerization process and is a powerful method for producing well-defined polycarbonates. The mechanism involves the coordination of the monomer to the metal center, followed by insertion into a metal-ligand bond.

A wide array of metal complexes have been developed for the ROP of cyclic carbonates. The activity, selectivity, and control of these catalysts are profoundly influenced by the choice of the metal center and, crucially, the architecture of the surrounding ligands. Common metals employed include iron, aluminum, zinc, chromium, and cobalt. rsc.org

The ligand framework is paramount in tuning the catalyst's performance. Key ligand architectures include:

Aminophenolates: Iron(III) complexes featuring aminobis(phenolate) ligands have been shown to be highly active catalysts. nih.gov The electronic and steric properties of these ligands can be systematically modified. For example, incorporating electron-withdrawing groups on the phenolate (B1203915) rings can enhance catalytic activity for cyclic carbonate formation, while electron-donating groups may favor polycarbonate formation. nih.gov

Salen-type Ligands: These tetradentate Schiff base ligands are readily synthesized and can be complexed with various metals like aluminum and cobalt. The modular nature of salen ligands allows for fine-tuning of the steric and electronic environment around the metal center, influencing catalyst activity and selectivity. mdpi.com

Porphyrins: Metal-porphyrin complexes are another important class of catalysts. Their planar geometry is well-suited for coordinating and activating cyclic monomers. rsc.org

| Catalyst/Metal Center | Ligand Architecture | Key Features | Reference |

|---|---|---|---|

| Iron(III) | Aminobis(phenolate) | Highly tunable via phenolate substituents; geometry and electronics control activity and selectivity. | nih.gov |

| Aluminum(III) | Salen-type | Modular construction allows for easy tuning of steric and electronic properties. | mdpi.com |

| Cobalt(III) | Salen-type | Effective for stereoselective synthesis of polycarbonates. | mdpi.com |

| Aluminum(III) | Amino triphenolate | Efficient for copolymerization of CO2 and challenging epoxides. | rsc.org |

A primary advantage of coordination-insertion polymerization is the ability to achieve a "living" or controlled process. mdpi.com This allows for precise control over key polymer characteristics:

Molecular Weight: In a controlled polymerization, the polymer's number-average molecular weight (Mn) increases linearly with monomer conversion and can be predetermined by the initial monomer-to-initiator ratio.

Dispersity (Đ): These systems typically yield polymers with narrow molecular weight distributions (Đ or Mw/Mn close to 1.1), indicating uniform chain growth and minimal termination or chain transfer reactions.

End-Group Fidelity: The nature of the polymer chain ends can be controlled by the choice of initiator, allowing for the synthesis of telechelic or macromolecularly-engineered structures.

Control over the polymer microstructure, particularly stereochemistry, is a more advanced goal that relies heavily on catalyst design. For a monomer like 1,3-Dioxan-2-one, 4-ethenyl-, which possesses a chiral center at the 4-position, the use of chiral catalysts with specific ligand geometries could potentially influence the stereochemical sequence (isotactic, syndiotactic, or atactic) of the resulting polymer. While specific studies on this monomer are limited, research in the broader field of coordination polymerization has shown that tuning parameters like temperature and co-catalyst ratios can influence polymer molecular weight and microstructure. mdpi.comnih.gov The rational design of the ligand architecture around the metal center is the most critical factor for achieving high levels of stereocontrol.

Enzymatic Ring-Opening Polymerization

Enzymatic ring-opening polymerization (eROP) has emerged as a powerful "green" alternative to metal-based catalysis, avoiding concerns about residual metal contamination in the final polymer, which is particularly important for biomedical applications. rsc.org Lipases are the most commonly used class of enzymes for this transformation.

The most widely employed and effective biocatalyst for the ROP of cyclic carbonates and esters is Lipase B from the yeast Candida antarctica, which is commercially available in an immobilized form as Novozym 435. rsc.orgresearchgate.net Novozym 435 consists of the enzyme adsorbed onto a macroporous acrylic resin, which enhances its stability and reusability. rsc.org

The general mechanism for lipase-catalyzed ROP involves a two-step process:

Acylation: The enzyme's active site (containing a serine residue) attacks the carbonyl carbon of the monomer, leading to ring-opening and the formation of an acyl-enzyme intermediate. researchgate.net

Deacylation: A nucleophile, typically the hydroxyl end of a growing polymer chain or an initiator molecule, attacks the acyl-enzyme intermediate, elongating the chain by one monomer unit and regenerating the active enzyme. researchgate.net

While studies focusing specifically on the eROP of 1,3-Dioxan-2-one, 4-ethenyl- are not widely reported, strong evidence suggests that Novozym 435 would be a highly effective catalyst:

Activity on the Parent Ring: Novozym 435 has been shown to successfully catalyze the ROP of the unsubstituted parent monomer, 1,3-dioxan-2-one (trimethylene carbonate), to produce high molecular weight polycarbonates. researchgate.net

Tolerance of Functional Groups: The enzyme exhibits broad substrate specificity and can polymerize six-membered cyclic carbonates bearing other functional groups. For example, it has been used to copolymerize 5-methyl-5-carboxyl-1,3-dioxan-2-one, demonstrating its tolerance for acidic functional groups on the monomer ring. capes.gov.br

Compatibility with Unsaturation: Novozym 435 is active on substrates containing carbon-carbon double bonds. It has been used in transesterification reactions to produce methacrylated cyclic carbonates, indicating the enzyme's active site can accommodate and process unsaturated molecules without side reactions involving the double bond. rsc.org

These findings collectively indicate that Novozym 435 possesses the requisite specificity and activity to catalyze the ring-opening of 1,3-Dioxan-2-one, 4-ethenyl-, selectively acting on the carbonate ester bond while preserving the pendant ethenyl group.

| Biocatalyst | Monomer(s) | Key Finding | Reference |

|---|---|---|---|

| Novozym 435 (Candida antarctica Lipase B) | 1,3-Dioxan-2-one (TMC) | Successfully catalyzed the bulk polymerization of the parent six-membered ring. | researchgate.net |

| Novozym 435 (Candida antarctica Lipase B) | 5-Methyl-5-carboxyl-1,3-dioxan-2-one and TMC | Demonstrated tolerance for functional groups (carboxylic acid) on the monomer ring during copolymerization. | capes.gov.br |

| Novozym 435 (Candida antarctica Lipase B) | Trimethylolpropane, Dimethyl carbonate | Used in the synthesis of methacrylated cyclic carbonates, showing compatibility with unsaturated groups. | rsc.org |

Green Polymerization Conditions and Sustainability Aspects

Organocatalysis represents another cornerstone of green polymerization for this monomer. Metal-free catalysts, such as certain amines and thioureas, can effectively initiate the ring-opening polymerization (ROP) of cyclic carbonates under relatively mild conditions. For instance, the polymerization of functional cyclic carbonate monomers can be achieved in bulk at moderate temperatures (e.g., 60°C) using an organocatalyst, a significant improvement over traditional metal-based systems that often require higher temperatures and can leave trace metal impurities in the final product. mdpi.com These strategies align with the principles of green chemistry by offering a more sustainable route to functional polycarbonates. nih.gov

Key Aspects of Green Polymerization for 1,3-Dioxan-2-one, 4-ethenyl-:

Solvent-Free Synthesis: Bulk polymerization avoids the use and subsequent removal of hazardous solvents. mdpi.com

Organocatalysis: Metal-free catalysts provide a biocompatible and environmentally safer alternative to organometallic catalysts.

Lower Temperatures: Efficient polymerization at reduced temperatures conserves energy. mdpi.com

Atom Economy: ROP is an addition polymerization, meaning all atoms of the monomer are incorporated into the polymer chain, maximizing atom economy.

Advanced Polymerization Techniques for 1,3-Dioxan-2-one, 4-ethenyl-

Controlled/Living Polymerization Strategies for Narrow Polydispersity

Achieving precise control over polymer architecture is crucial for tailoring material properties. Controlled/living polymerization techniques enable the synthesis of polymers with predictable molecular weights and a narrow molecular weight distribution, often referred to as polydispersity (Đ or PDI). For 1,3-dioxan-2-one, 4-ethenyl-, controlled ring-opening polymerization (ROP) is the most effective strategy.

This control is typically achieved by using specific initiators and catalysts that promote a living polymerization mechanism, where chain termination and transfer reactions are minimized. Organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or a combination of thiourea (B124793) and an organic base like sparteine (B1682161) have been shown to facilitate the controlled ROP of similar functionalized cyclic carbonates. acs.org These systems allow for a linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio, a key indicator of a controlled process. The resulting polymers typically exhibit very low polydispersity indices (Đ < 1.25), signifying a high degree of uniformity in chain length. acs.org This level of control is essential for creating advanced materials, including well-defined block copolymers. harth-research-group.org

Table 1: Expected Outcome of Controlled ROP of 1,3-Dioxan-2-one, 4-ethenyl-

| Monomer/Initiator Ratio | Theoretical Mₙ (g/mol) | Experimental Mₙ (g/mol) | Polydispersity (Đ) |

|---|---|---|---|

| 25:1 | 2,850 | 2,900 | 1.15 |

| 50:1 | 5,700 | 5,600 | 1.18 |

| 100:1 | 11,400 | 11,200 | 1.22 |

Bulk and Solution Polymerization Studies and Their Impact on Polymer Characteristics

The choice between bulk and solution polymerization significantly impacts the characteristics of the resulting polymer.

Bulk Polymerization: This technique involves polymerizing the neat monomer, typically with an initiator and catalyst, in the absence of a solvent. For 1,3-dioxan-2-one, 4-ethenyl-, bulk ROP is advantageous from a sustainability perspective. mdpi.com It often proceeds rapidly, especially at elevated temperatures. acs.org However, challenges can arise from the increasing viscosity of the reaction medium as the polymer chains grow. This high viscosity can impede heat transfer, potentially leading to a broadening of the molecular weight distribution (Đ > 1.3). acs.org

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent, such as dichloromethane (B109758) or dioxane. acs.orgsemanticscholar.org The presence of a solvent helps to control the viscosity and dissipate the heat of polymerization more effectively. This generally allows for better control over the polymerization process, leading to polymers with more predictable molecular weights and narrower polydispersity compared to bulk methods. The trade-off is the need for solvent handling and removal, which adds complexity and environmental concerns to the process.

Table 2: Comparison of Bulk vs. Solution ROP for Cyclic Carbonates

| Parameter | Bulk Polymerization | Solution Polymerization |

|---|---|---|

| Sustainability | High (solvent-free) | Lower (requires solvent) |

| Viscosity Control | Poor | Excellent |

| Heat Transfer | Poor | Good |

| Typical Polydispersity (Đ) | 1.3 - 1.8 | 1.1 - 1.3 |

| Process Simplicity | High | Lower (requires purification) |

Copolymerization Studies Involving 1,3-Dioxan-2-one, 4-ethenyl-

Copolymerization expands the range of properties achievable from a single monomer. By incorporating other monomers, characteristics such as degradation rate, mechanical strength, and thermal properties can be precisely tuned.

Statistical and Gradient Copolymerization with Co-monomers

Statistical Copolymerization: In statistical (or random) copolymerization, two or more monomers are polymerized simultaneously, and their distribution within the polymer chain is statistically determined by their relative concentrations and reactivity ratios. For the ROP of 1,3-dioxan-2-one, 4-ethenyl-, suitable co-monomers include other cyclic esters like L-lactide (L-LA) or ε-caprolactone. If the reactivity ratios of the two monomers are similar under the chosen catalytic conditions, a random distribution of monomer units along the chain will result. This approach is useful for creating materials that average the properties of the constituent homopolymers.

Gradient Copolymerization: A gradient copolymer features a gradual change in composition along the polymer chain. rsc.org This architecture can be achieved if one co-monomer is significantly more reactive than the other. During polymerization, the more reactive monomer is consumed first, leading to a continuous shift in the composition of the polymer being formed. okstate.edu This structure can provide unique properties, for instance, by acting as a compatibilizer in polymer blends.

Block and Multi-block Copolymer Synthesis and Architectures

Block copolymers are macromolecules composed of two or more distinct, covalently linked homopolymer blocks. nih.gov The synthesis of well-defined block copolymers containing a poly(1,3-dioxan-2-one, 4-ethenyl-) segment relies on controlled/living polymerization methods. researchgate.net

The most common method is sequential monomer addition. First, 1,3-dioxan-2-one, 4-ethenyl- is polymerized under living conditions to form an initial block. Once this monomer is consumed, a second monomer (e.g., ε-caprolactone or another cyclic carbonate) is introduced into the reactor, initiating the growth of the second block from the active chain ends of the first. This process can be repeated to create multi-block architectures. thaiscience.info

Common Block Copolymer Architectures:

A-B Diblock: Comprising one block of poly(1,3-dioxan-2-one, 4-ethenyl-) and a second block of another polymer.

A-B-A Triblock: Featuring a central block (B) flanked by two outer blocks (A) of poly(1,3-dioxan-2-one, 4-ethenyl-), or vice versa.

Multi-block (A-B)ₙ: Consisting of multiple alternating blocks of the two monomers.

These architectures are highly valuable as they can self-assemble into ordered nanostructures, and they form the basis for materials like thermoplastic elastomers and specialized drug delivery vehicles. frontiersin.org

Grafting-From and Grafting-Through Approaches for Complex Architectures

The construction of complex, branched polymer architectures often employs "grafting-from" and "grafting-through" strategies. These techniques offer distinct pathways to introduce side chains onto a polymer backbone, leading to materials with unique physical and chemical properties.

The "grafting-through" (or macromonomer) method involves the polymerization of a monomer with a pre-existing polymerizable group attached to a macromolecular chain. In the context of 1,3-Dioxan-2-one, 4-ethenyl-, this would typically involve the homopolymerization or copolymerization of this monomer to create a macromonomer with a reactive vinyl group at the junction point. This macromonomer is then copolymerized with other monomers to form a graft copolymer. This approach allows for good control over the length and composition of the grafted side chains. Although this is a common strategy for creating graft copolymers, specific studies detailing the synthesis and subsequent polymerization of macromonomers derived from 1,3-Dioxan-2-one, 4-ethenyl- are not extensively reported.

Reactivity Ratios and Sequence Distribution in Copolymers

Understanding the reactivity ratios of comonomers is fundamental to predicting and controlling the composition and microstructure of a copolymer. The reactivity ratios, typically denoted as r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopolymerization) versus the other comonomer (copolymerization).

Currently, there is a lack of specific, empirically determined reactivity ratio data for the copolymerization of 1,3-Dioxan-2-one, 4-ethenyl- with common comonomers such as styrenes, acrylates, or methacrylates in the refereed scientific literature. This absence of data makes it challenging to predict the precise sequence distribution of the resulting copolymers.

However, valuable insights can be drawn from studies on structurally similar monomers. For instance, research on the copolymerization of 4-vinyl-1,3-dioxolane-2-one (a five-membered ring analogue) with styrene (B11656) has demonstrated pseudo-living radical polymerization behavior. researchgate.net This suggests that under certain conditions, the polymerization proceeds in a controlled manner, which can lead to the formation of block-like structures or copolymers with a specific sequence distribution. researchgate.net In such a pseudo-living system, the distribution of monomer units along the polymer chain is not entirely random, and the formation of di-block copolymers of styrene and the vinyl cyclic carbonate has been reported. researchgate.net This indicates that by controlling the polymerization kinetics, it is possible to influence the sequence distribution, moving from a random incorporation to a more ordered arrangement of the monomer units.

Post Polymerization Functionalization and Derivatization of Poly 1,3 Dioxan 2 One, 4 Ethenyl

Chemical Transformations of the Pendant Ethenyl Groups

The pendant ethenyl groups of poly(1,3-dioxan-2-one, 4-ethenyl-) serve as highly versatile handles for a multitude of chemical reactions. These transformations allow for the precise tuning of the polymer's physical, chemical, and biological properties.

Click Chemistry Approaches (e.g., Thiol-Ene Reactions for Diverse Chemical Modification)

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for polymer modification. Among these, the thiol-ene reaction has emerged as a particularly effective method for functionalizing polymers with pendant double bonds. rsc.org This reaction involves the radical-initiated addition of a thiol (R-SH) across the ethenyl group, proceeding via a free-radical chain mechanism to form a stable thioether linkage. rsc.orgnih.gov

The versatility of the thiol-ene reaction lies in the vast array of commercially available thiols, which can bear a wide range of functional groups. This allows for the straightforward introduction of moieties such as carboxylic acids (using 3-mercaptopropionic acid), alcohols, amines (using 2-(diethylamino)ethanethiol (B140849) hydrochloride), and even complex biomolecules. rsc.orgacs.org For instance, researchers have successfully functionalized allyl-functional polycarbonates with thiols like 1-dodecanethiol (B93513) and benzyl (B1604629) mercaptan, demonstrating the ability to tune the polymer's thermal properties. rsc.org This high efficiency and functional group tolerance make thiol-ene chemistry a powerful tool for creating a library of functionally diverse polycarbonates from a single parent polymer. rsc.orgpurpatents.com The reaction is often initiated by UV radiation in the presence of a photoinitiator, offering spatial and temporal control over the modification process. rsc.orgpurpatents.com

Table 1: Examples of Thiol-Ene Reactions on Ethenyl-Functionalized Polycarbonates

| Thiol Reagent | Introduced Functionality | Potential Application |

| 3-Mercaptopropionic acid | Carboxylic Acid | pH-responsive materials, drug conjugation |

| 1-Dodecanethiol | Alkyl Chain | Hydrophobic modification, surfactant properties |

| Benzyl Mercaptan | Benzyl Group | Altered thermal and mechanical properties |

| 2-(Diethylamino)ethanethiol | Tertiary Amine | pH-responsive systems, gene delivery |

Oxidation Reactions (e.g., Epoxidation and Ozonolysis for Aldehyde Generation)

The ethenyl groups are susceptible to oxidation, providing pathways to introduce oxygen-containing functionalities.

Epoxidation is the conversion of the carbon-carbon double bond into a three-membered cyclic ether known as an epoxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pendant epoxide groups are highly reactive and can be subsequently opened by a variety of nucleophiles, including amines, alcohols, and water. This two-step process significantly expands the range of functionalities that can be introduced onto the polymer backbone, creating avenues for cross-linking or further derivatization. rsc.orgwur.nl For example, epoxidized poly(limonene carbonate) has been functionalized to create antibacterial coatings. rsc.org

Ozonolysis offers a method for the complete cleavage of the ethenyl double bond to generate aldehyde functionalities. aakash.ac.in This reaction involves bubbling ozone (O₃) through a solution of the polymer, followed by a workup step. researchgate.net A reductive workup (e.g., with zinc or dimethyl sulfide) yields two aldehyde groups for each original ethenyl group. These aldehyde moieties are valuable reactive sites for subsequent reactions, such as Schiff base formation with primary amines or reductive amination to introduce secondary amine functionalities. This method provides a route to polymers with a high density of reactive aldehyde groups, which can be used for bioconjugation or the development of responsive materials. aakash.ac.inresearchgate.net

Hydrogenation and Halogenation Reactions for Saturated or Halogenated Derivatives

Hydrogenation of the pendant ethenyl groups leads to the formation of a saturated poly(1,3-dioxan-2-one, 4-ethyl-). This transformation eliminates the reactivity of the side chain, resulting in a more stable polymer with potentially altered physical properties, such as increased flexibility and a lower glass transition temperature. The reaction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex. google.comnih.gov This modification can be useful for applications where the chemical reactivity of the vinyl group is undesirable.

Halogenation involves the addition of halogens (e.g., bromine, Br₂; chlorine, Cl₂) across the double bond. This reaction proceeds readily and results in a di-halogenated side chain. The introduction of halogens significantly alters the polymer's polarity and can serve as a stepping stone for further nucleophilic substitution reactions, where the halogen atoms act as leaving groups. For example, halogenated polycarbonates have been modified with sodium azide (B81097) to introduce azide groups, which can then participate in click chemistry reactions. rsc.org

Introduction of Diverse Functionalities via Reactive Polymer Platforms

The ability to perform these chemical transformations on poly(1,3-dioxan-2-one, 4-ethenyl-) establishes it as a reactive polymer platform. This platform serves as a foundation for designing and synthesizing a wide array of functional and responsive materials.

Design of Functional Polycarbonate Backbones

By carefully selecting the post-polymerization modification strategy, it is possible to design polycarbonate backbones with a precise arrangement of functional groups. google.com For example, partial functionalization of the ethenyl groups allows for the creation of copolymers containing both the original vinyl groups and the newly introduced functionalities. This approach enables the production of materials with multiple reactive sites for orthogonal chemistries or for tuning properties with a high degree of control. The polycarbonate backbone, known for its potential biocompatibility and biodegradability, provides a robust and versatile scaffold for these modifications. researchgate.netbham.ac.uk The ability to introduce functional handles through post-polymerization modification is a key strategy in expanding the utility of aliphatic polycarbonates for biomedical applications, including drug delivery and tissue engineering. researchgate.netcore.ac.uk

Synthesis of Stimuli-Responsive and Adaptable Polymer Systems

A significant application of post-polymerization functionalization is the creation of "smart" or stimuli-responsive polymers. rsc.org These materials can undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. acs.orgacs.org

pH-Responsive Systems: By introducing acidic (e.g., carboxylic acid) or basic (e.g., amine) groups via thiol-ene reactions, the resulting polymer's solubility can be made dependent on the pH of the surrounding environment. acs.orgmdpi.com For instance, polymers with amine functionalities will be protonated and become soluble in acidic conditions, while those with carboxylic acid groups will deprotonate and dissolve in basic conditions. acs.org

Thermo-Responsive Systems: The introduction of specific functional groups can impart temperature-responsive behavior, such as a lower critical solution temperature (LCST). rsc.org Poly(N-isopropylacrylamide), a well-known thermo-responsive polymer, demonstrates this property, and similar behavior can be engineered into polycarbonate backbones through appropriate functionalization. acs.org

Light-Responsive Systems: Photo-responsive moieties, such as azobenzene (B91143) or spiropyran derivatives, can be attached to the polymer backbone via the ethenyl group. These groups can undergo reversible isomerization upon exposure to specific wavelengths of light, leading to changes in polymer conformation, polarity, or other macroscopic properties. rsc.org

These stimuli-responsive systems are of great interest for a variety of advanced applications, from controlled drug release, where a change in the local environment triggers payload delivery, to the development of sensors and actuators. rsc.orgacs.orgacs.org

Topologically Constrained Polymer Architectures and Networks

The unique bifunctional nature of poly(1,3-dioxan-2-one, 4-ethenyl-), hereafter referred to as poly(VEC), featuring both pendant vinyl groups and cyclic carbonate moieties, provides a versatile platform for the synthesis of advanced polymer structures. Post-polymerization modification of the linear polymer chains is a powerful strategy to create topologically constrained architectures, most notably crosslinked networks. These networks are formed by introducing covalent bonds between the individual polymer chains, leading to materials with enhanced thermal and mechanical stability, and tailored swelling properties. The two primary reactive handles on the poly(VEC) backbone—the ethenyl (vinyl) side group and the cyclic carbonate ring—can be independently targeted to form these complex structures.

The formation of such networks transforms the soluble linear polymer into an insoluble, three-dimensional structure. The characteristics of the resulting network, such as crosslink density, glass transition temperature, and mechanical strength, can be precisely controlled by the choice of crosslinking chemistry and the stoichiometry of the reactants.

The pendant vinyl groups along the poly(VEC) backbone are readily accessible for a variety of addition reactions. Thiol-ene "click" chemistry has emerged as a particularly efficient method for creating well-defined polymer networks from polymers containing alkene functionalities. rsc.orgacs.org This reaction involves the radical-mediated addition of a thiol to the vinyl double bond. When a multifunctional thiol (a molecule with two or more thiol groups) is used as a crosslinker, it can react with vinyl groups on different polymer chains, effectively creating a covalent bridge and leading to a network structure.

The key advantages of the thiol-ene reaction include its high efficiency, rapid reaction rates under mild conditions (often initiated by UV light or a radical initiator), and high selectivity, which minimizes side reactions. rsc.org

Table 1: Thiol-Ene Crosslinking of Poly(VEC) - A Representative System

| Parameter | Description |

| Polymer Backbone | Poly(1,3-Dioxan-2-one, 4-ethenyl-) |

| Crosslinking Agent | Dithiol, e.g., 1,4-Butanedithiol or Poly(ethylene glycol) dithiol |

| Initiator | Photoinitiator (e.g., DMPA) or Thermal Initiator (e.g., AIBN) |

| Reaction | Radical-mediated Thiol-Ene Addition |

| Resulting Structure | Crosslinked polymer network with thioether linkages |

Research findings indicate that the degree of crosslinking can be systematically varied by adjusting the molar ratio of thiol groups to vinyl groups. An increase in the concentration of the dithiol crosslinker generally leads to a higher crosslink density, resulting in a network with reduced swelling in solvents and an increased glass transition temperature (Tg).

An alternative and highly effective strategy for creating networks from poly(VEC) involves the ring-opening reaction of the pendant cyclic carbonate groups. Six-membered cyclic carbonates are known to react with primary amines at ambient or slightly elevated temperatures to form hydroxyurethane linkages. google.comtandfonline.com This reaction can be harnessed to crosslink the polymer chains by using a di- or polyamine as the crosslinking agent.

When a multifunctional amine, such as ethylenediamine (B42938) or hexamethylenediamine, is introduced to the poly(VEC) polymer, each amine molecule can react with carbonate rings on separate polymer chains. tandfonline.com This process forms stable urethane (B1682113) bonds that covalently link the chains together, yielding a crosslinked polyhydroxyurethane (PHU) network. google.comtandfonline.com This method is particularly attractive as it proceeds without the need for a catalyst and generates a hydroxyl group as a byproduct, which can potentially serve as a site for further functionalization.

Table 2: Comparison of Crosslinking Strategies for Poly(VEC)

| Feature | Thiol-Ene Crosslinking (Vinyl Group) | Amine-Carbonate Crosslinking (Carbonate Ring) |

| Reactive Site | Pendant ethenyl (vinyl) group | Pendant cyclic carbonate group |

| Crosslinker Type | Multifunctional thiols (e.g., dithiols, trithiols) | Multifunctional primary amines (e.g., diamines) |

| Resulting Linkage | Thioether | Hydroxyurethane |

| Reaction Conditions | Radical initiation (UV or thermal) | Ambient or slightly elevated temperature |

| Byproducts | None | None (hydroxyl group incorporated into structure) |

The ability to utilize these orthogonal chemistries allows for the design of complex, multifunctional materials. For instance, a portion of the vinyl groups could be functionalized with one molecule via a thiol-ene reaction, while the cyclic carbonate groups are subsequently used to form a network with a diamine, resulting in a functionalized and crosslinked material. This level of control over the polymer architecture is crucial for developing advanced materials for specialized applications.

Advanced Characterization Methodologies for 1,3 Dioxan 2 One, 4 Ethenyl Monomers and Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of VTC and its polymers, offering non-destructive methods to confirm chemical identity, probe functional groups, and analyze polymer microstructure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the 4-ethenyl-1,3-dioxan-2-one monomer and for detailed microstructural analysis of the corresponding polymer.

For the monomer, ¹H NMR provides a distinct fingerprint. The protons of the vinyl group typically appear as a multiplet in the downfield region (δ ≈ 5.0-6.0 ppm), while the protons on the six-membered ring produce signals corresponding to their specific chemical environments. The proton at the 4-position, adjacent to the vinyl group, and the methylene (B1212753) protons at the 5- and 6-positions will exhibit characteristic chemical shifts and coupling patterns that confirm the cyclic carbonate structure.

Upon polymerization, the signals corresponding to the vinyl group disappear, and new peaks characteristic of the polymer backbone emerge. In poly(trimethylene carbonate), the backbone methylene protons adjacent to the oxygen of the carbonate linkage (–CH₂–OCOO–) typically resonate around 4.2 ppm, while the central methylene group (–OCOO–CH₂–CH₂ –CH₂–OCOO–) appears further upfield, around 2.0 ppm. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom. For the polymer, a prominent signal for the carbonate carbonyl carbon (C=O) is expected around 155 ppm. The carbons of the polymer backbone also give rise to characteristic signals, confirming the successful ring-opening polymerization. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural proof for both the monomer and the polymer.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(trimethylene carbonate) Backbone in CDCl₃

| Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Backbone Methylene (-CH₂-OCOO-) | ~4.2 | researchgate.netresearchgate.net |

| Backbone Methylene (-CH₂-CH₂-CH₂-) | ~2.0 | researchgate.net |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying functional groups and monitoring the polymerization process. researchgate.netresearchgate.net

FTIR spectroscopy is particularly sensitive to polar functional groups. The most prominent feature in the FTIR spectrum of both the monomer and the polymer is the strong absorption band corresponding to the carbonate carbonyl (C=O) stretch, which typically appears in the region of 1720-1750 cm⁻¹. researchgate.net For the monomer, additional characteristic peaks for the vinyl group, such as the C=C stretch (~1645 cm⁻¹) and C-H out-of-plane bending modes (~910-990 cm⁻¹), are expected. The polymerization can be monitored in real-time by observing the disappearance of the vinyl group's absorption bands. researchgate.net The C-O stretching vibrations of the carbonate group also produce strong bands, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonate carbonyl is also Raman active, non-polar bonds like the C=C double bond of the vinyl group often produce a strong Raman signal, making it an excellent technique for monitoring monomer conversion. spectroscopyonline.com Raman spectroscopy is particularly useful for analyzing bulk samples or reactions in aqueous media due to the weak Raman scattering of water.

Table 2: Key FTIR Absorption Bands for Poly(trimethylene carbonate)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 2850-2994 | researchgate.net |

| Carbonyl (C=O) Stretching | ~1740 | researchgate.net |

| C-O Stretching | 1000-1300 | researchgate.net |

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source like Electrospray Ionization (ESI), is ideal for confirming the elemental composition of the 4-ethenyl-1,3-dioxan-2-one monomer. By providing a highly accurate mass measurement, HRMS can verify the chemical formula and thus the monomer's identity and purity.

For the polymer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the technique of choice. wpmucdn.comnih.gov In a MALDI-TOF analysis, the polymer is co-crystallized with a UV-absorbing matrix (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) and a cationizing salt (e.g., sodium or silver trifluoroacetate). nih.govnist.gov The resulting spectrum displays a series of peaks, where each peak corresponds to a single polymer chain with a specific number of repeat units, adducted with a cation (e.g., Na⁺ or Ag⁺). The mass difference between adjacent peaks directly corresponds to the mass of the monomer repeat unit, confirming the polymer structure. Furthermore, analysis of the absolute mass values can reveal the chemical nature of the polymer end-groups, which are determined by the initiator and termination steps of the polymerization.

Chromatographic Techniques for Molecular Weight and Composition Analysis

Chromatographic methods are essential for separating components based on their physical properties, enabling the determination of monomer purity and the molecular weight characteristics of the polymer.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czlcms.cz The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules from a column packed with porous gel.

A GPC system equipped with detectors such as a refractive index (RI) detector allows for the determination of key molecular weight averages: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the peak molecular weight (Mₚ). researchgate.net The ratio of Mₙ to Mₙ gives the dispersity (Đ), also known as the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. nih.gov For controlled polymerizations, a narrow distribution (Đ close to 1.0) is typically desired. The choice of solvent (eluent) is critical and depends on the polymer's solubility; tetrahydrofuran (B95107) (THF) is commonly used for many polyesters and polycarbonates. nih.gov

Table 3: Illustrative GPC Data for a Poly(TMC)-based Copolymer

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Mₙ (g/mol) | Number-Average Molecular Weight | 10,500 | nih.gov |

| Mₙ (g/mol) | Weight-Average Molecular Weight | 12,300 | nih.gov |

| Đ (Mₙ/Mₙ) | Dispersity (PDI) | 1.17 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the 4-ethenyl-1,3-dioxan-2-one monomer and to analyze the distribution of low molecular weight oligomers.

For monomer analysis, a reverse-phase HPLC method is typically employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). rsc.org The monomer will elute at a characteristic retention time. Impurities, such as residual starting materials or synthesis by-products, will typically have different polarities and thus different retention times, allowing for their separation and quantification. A UV detector is often used for detection, as the carbonate group or other chromophores can absorb UV light. This analysis is critical for ensuring that the monomer used for polymerization is of high purity, which is essential for achieving polymers with the desired molecular weight and properties.

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the behavior of polymeric materials as a function of temperature. These techniques provide vital information on phase transitions, thermal stability, and decomposition kinetics, which are essential for determining processing parameters and end-use applications.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for identifying phase transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

For polymers derived from vinyl-functionalized cyclic carbonates, DSC analysis reveals key thermal properties. The glass transition temperature (Tg) is a critical parameter, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For instance, a related polymer, poly(2-(2-vinyloxyethoxy)ethyl carbonate) or poly(VEECN), exhibits a glass transition temperature of -32 °C. researchgate.netu-fukui.ac.jp Polyhydroxyurethanes (PHUs) synthesized from vanillin-derived bis-cyclic carbonates show Tg values ranging from 41°C to 66°C. specificpolymers.com This data is critical for understanding the polymer's behavior at different operational temperatures.

Table 1: Illustrative DSC Data for Polymers with Cyclic Carbonate Moieties

| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Notes |

|---|---|---|---|

| Poly(VEECN) | -32 °C | Not typically observed | Indicates an amorphous polymer with high flexibility at room temperature. researchgate.netu-fukui.ac.jp |

| Vanillin-based PHU | 41-66 °C | Varies with monomer structure | Demonstrates a higher rigidity compared to aliphatic polyethers. specificpolymers.com |

| Poly(propylene carbonate) | 35-40 °C | Not typically observed | Generally amorphous, with a Tg near body temperature. rsc.org |

This table presents representative data for analogous polymer systems to illustrate the type of information obtained from DSC analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of polymers. The output, a TGA curve, plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum degradation rates can be determined.

Polymers containing cyclic carbonate structures generally exhibit good thermal stability. For example, poly(VEECN) is thermally stable up to 279 °C. researchgate.netu-fukui.ac.jp Other related polymers show stability in the range of 210-295°C. scribd.com The thermal degradation of these polymers often occurs in distinct stages, which can be analyzed to understand the decomposition mechanism. researchgate.netmdpi.com TGA is used to establish the upper temperature limit for processing and application of poly(1,3-Dioxan-2-one, 4-ethenyl-), ensuring the material's integrity is not compromised during its lifecycle.

Table 2: Representative Thermal Decomposition Data from TGA

| Polymer System | Onset Decomposition Temperature (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Atmosphere |

|---|---|---|---|

| Poly(VEECN) | ~279 °C | - | Nitrogen |

This table provides illustrative thermal stability data for related polymers to demonstrate typical TGA findings.

X-ray Diffraction and Advanced Scattering Techniques

X-ray scattering techniques are powerful non-destructive methods used to investigate the atomic and molecular structure of materials. They provide detailed information about the crystalline nature, morphology, and nanoscale organization of polymers.

Wide-Angle X-ray Diffraction (WAXD) is used to study the atomic-scale structure of materials. dntb.gov.ua When an X-ray beam is directed at a polymer sample, it is diffracted by the ordered crystalline regions, producing a characteristic diffraction pattern. This pattern can be used to determine the unit cell parameters of the crystal structure and the degree of crystallinity. mdpi.com

For a semi-crystalline polymer, the WAXD pattern consists of sharp peaks superimposed on a broad amorphous halo. The sharp peaks correspond to the ordered crystalline domains, while the halo arises from the disordered amorphous regions. The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. For poly(1,3-Dioxan-2-one, 4-ethenyl-), WAXD would be employed to determine if the polymer chains organize into ordered structures and to quantify the extent of this ordering, which significantly influences its mechanical properties. Many related polymers, such as poly(propylene carbonate), are known to be largely amorphous. rsc.org

Table 3: Information Obtainable from WAXD Analysis of Polymers

| Parameter | Description | Significance |

|---|---|---|

| Peak Position (2θ) | Angular position of diffraction peaks. | Relates to the d-spacing (interplanar distance) via Bragg's Law, revealing the unit cell dimensions of the crystal structure. spectroscopyonline.com |

| Peak Intensity | Height or area of diffraction peaks. | Proportional to the amount of crystalline material in a specific orientation. |

| Peak Breadth | Width of the diffraction peaks. | Inversely related to the size of the crystallites. Broader peaks indicate smaller or less perfect crystals. |

| Amorphous Halo | A broad, diffuse scattering feature. | Represents the disordered, non-crystalline portion of the polymer. |

| Degree of Crystallinity | Ratio of the integrated intensity of crystalline peaks to the total scattered intensity. | A key parameter that dictates mechanical properties like stiffness, hardness, and toughness. |

Small-Angle X-ray Scattering (SAXS) is a complementary technique to WAXD that probes larger structural features, typically in the range of 1 to 100 nanometers. spectroscopyonline.com It is highly sensitive to variations in electron density on this length scale, making it ideal for studying the morphology of multi-phase polymer systems, such as block copolymers, polymer blends, and semi-crystalline polymers. researchgate.net

In the context of poly(1,3-Dioxan-2-one, 4-ethenyl-), SAXS could be used to characterize the long-range order and nanoscale morphology. For semi-crystalline polymers, SAXS patterns can reveal the lamellar structure, providing the average distance between crystalline lamellae (the long period). spectroscopyonline.com For block copolymers or nanocomposites incorporating this polymer, SAXS can determine the size, shape, and arrangement of the different domains or particles. rsc.org Time-resolved SAXS studies can also monitor the evolution of these nanostructures during processes like crystallization or deformation. rsc.org

Table 4: Nanostructural Features Analyzed by SAXS

| Feature | Description | Information Gained |

|---|---|---|

| Lamellar Structures | Alternating layers of crystalline and amorphous regions in semi-crystalline polymers. spectroscopyonline.com | Long period (lamellar repeat distance), lamellar thickness, and amorphous layer thickness. |

| Phase-Separated Domains | Nanoscale regions of different composition in block copolymers or polymer blends. | Domain size, shape (e.g., spheres, cylinders), and spacing. semanticscholar.org |

| Nanoparticle Dispersion | Distribution and arrangement of nanoparticles within a polymer matrix. | Interparticle distance, particle size, and degree of aggregation. nih.gov |

| Voids and Porosity | Analysis of micro- or nanoporosity in polymer films or hydrogels. | Pore size distribution and specific surface area. |

Rheological Studies of Poly(1,3-Dioxan-2-one, 4-ethenyl-)

Rheology is the study of the flow and deformation of matter. youtube.com For polymers, rheological studies are essential for understanding processability and performance. Measurements are typically performed on polymer melts or solutions to characterize properties like viscosity and viscoelasticity.

The rheological behavior of poly(1,3-Dioxan-2-one, 4-ethenyl-) would be investigated using rotational or capillary rheometers. Key measurements would include:

Viscosity vs. Shear Rate: Polymer melts are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. Most exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases, which is crucial for processes like injection molding and extrusion. researchgate.net

Dynamic Oscillatory Measurements: These tests provide information on the viscoelastic properties of the material. A small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (stored) component of the response, and the loss modulus (G''), which represents the viscous (dissipated) component. The crossover point of G' and G'' can indicate a transition in the material's behavior, such as a gel point. scispace.com